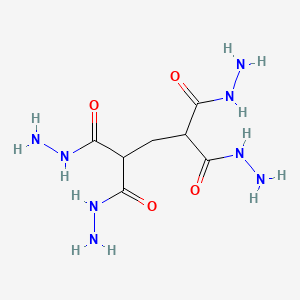
1,1,3,3-Propanetetracarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Propanetetracarbohydrazide is a chemical compound with the molecular formula C7H16N4O4. It is a derivative of hydrazine and is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its four hydrazide groups attached to a propane backbone, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3,3-Propanetetracarbohydrazide can be synthesized through the reaction of 1,1,3,3-tetramethoxypropane with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C7H16O4+4N2H4→C7H16N4O4+4CH3OH
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Propanetetracarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and nitrogen-containing byproducts.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and other derivatives.
Applications De Recherche Scientifique
1,1,3,3-Propanetetracarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Propanetetracarbohydrazide involves its ability to form stable complexes with various substrates. The hydrazide groups can interact with carbonyl compounds, leading to the formation of hydrazones and other derivatives. These interactions are crucial in its applications as a cross-linking agent and in the modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethoxypropane: A precursor in the synthesis of 1,1,3,3-Propanetetracarbohydrazide.
1,3-Propanediol: Another propane derivative with different functional groups.
Hydrazine: The parent compound of hydrazides.
Uniqueness
This compound is unique due to its four hydrazide groups, which provide multiple sites for chemical reactions. This makes it a versatile reagent in synthetic chemistry and a valuable tool in various scientific applications.
Propriétés
Numéro CAS |
5395-02-8 |
|---|---|
Formule moléculaire |
C7H16N8O4 |
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
propane-1,1,3,3-tetracarbohydrazide |
InChI |
InChI=1S/C7H16N8O4/c8-12-4(16)2(5(17)13-9)1-3(6(18)14-10)7(19)15-11/h2-3H,1,8-11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19) |
Clé InChI |
HRMKYDUBDWPOFI-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)NN)C(=O)NN)C(C(=O)NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
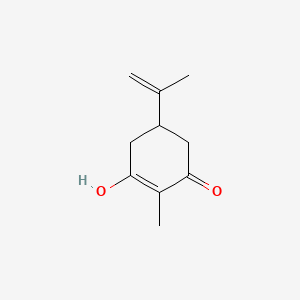
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)
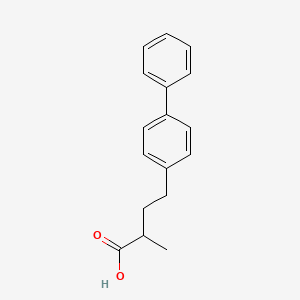

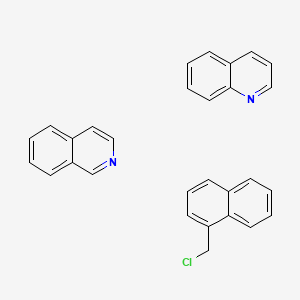
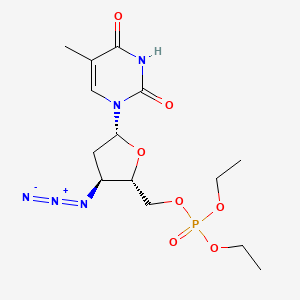
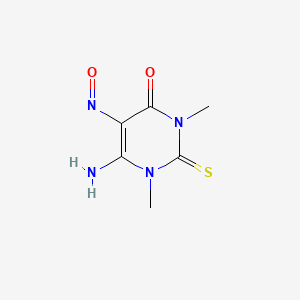

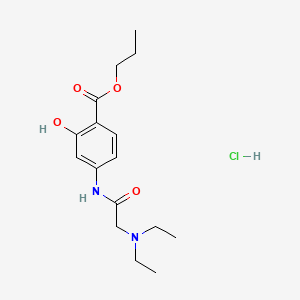
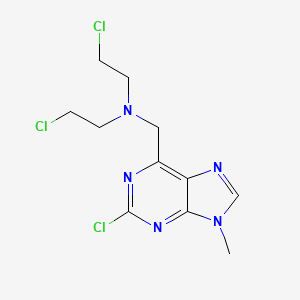
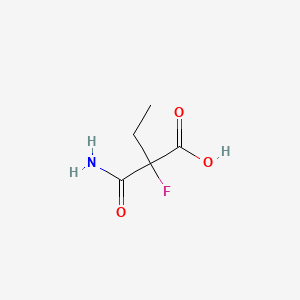
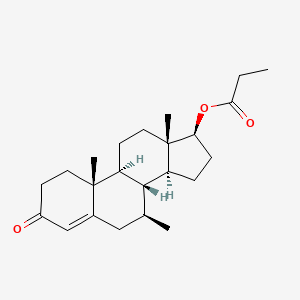
![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)
